Tazemetostat - 1403254-99-8

Tazemetostat

Catalog Number: EVT-283516
CAS Number: 1403254-99-8
Molecular Formula: C34H44N4O4
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tazemetostat is a selective, small-molecule inhibitor of the histone methyltransferase enzyme, Enhancer of Zeste Homolog 2 (EZH2). [] It is classified as an epigenetic drug, meaning it acts on the mechanisms that regulate gene expression without altering the underlying DNA sequence. [] In scientific research, tazemetostat is a valuable tool for investigating the role of EZH2 in various cellular processes and diseases, particularly in B-cell malignancies and INI1-negative tumors. []

Mechanism of Action

Tazemetostat acts by binding to and inhibiting EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). [, ] PRC2 is responsible for trimethylation of lysine 27 on histone 3 (H3K27), an epigenetic modification associated with gene silencing. [] By inhibiting EZH2, tazemetostat reduces H3K27 trimethylation levels, leading to the reactivation of silenced genes, including those involved in cell differentiation, cell cycle regulation, and immune response. [, , ]

Physical and Chemical Properties Analysis

The papers primarily focus on the biological activity of tazemetostat and do not provide detailed information on its physical and chemical properties. It is mentioned to be an orally bioavailable compound, suggesting it can be absorbed through the gastrointestinal tract. [, ]

Applications
  • Investigating the Role of EZH2 in B-Cell Differentiation: Tazemetostat has been used to demonstrate the importance of EZH2 in B-cell maturation and lymphomagenesis. Studies have shown that tazemetostat treatment can induce differentiation of B-cell lymphoma cell lines and increase their sensitivity to inhibitors of B-cell activation pathways. [, ]
  • Exploring Potential Synergies with Other Therapies: Preclinical studies have explored the combination of tazemetostat with various other therapeutic agents, including glucocorticoids, BTK inhibitors, MAPK inhibitors, HDAC inhibitors, and immunotherapies. [, , , , ] These studies aim to identify synergistic combinations that can enhance the anti-tumor activity of tazemetostat and potentially overcome resistance.
  • Elucidating Mechanisms of Resistance: Research has focused on understanding the mechanisms of resistance to EZH2 inhibition. Studies have identified mutations in genes involved in the RB1/E2F pathway as drivers of resistance to tazemetostat. [] These findings provide valuable insights for developing strategies to overcome resistance and improve the durability of response.
  • Evaluating Pharmacodynamic Biomarkers: Chromatin flow cytometry has been developed and utilized to monitor the pharmacodynamic effects of tazemetostat by measuring cell type-specific changes in H3K27 trimethylation levels in blood leukocytes. [] This methodology allows for a more sensitive and specific assessment of tazemetostat's target engagement in vivo.
  • Investigating Immune Modulation: Studies have shown that tazemetostat can modulate the tumor microenvironment and enhance anti-tumor immunity. Tazemetostat treatment has been shown to increase the expression of immune-stimulatory cytokines and chemokines, promote antigen presentation, and enhance T-cell recruitment. [, ]

Real-World Examples:

  • Researchers have demonstrated that tazemetostat treatment upregulates the expression of the chemokine CCL17/TARC in B-cell lymphoma cells, enhancing T-cell recruitment and potentially activating an anti-lymphoma response. []
  • In preclinical models of atypical teratoid rhabdoid tumors (AT/RT), tazemetostat combined with glutamine metabolic inhibition synergistically slowed tumor cell growth and enhanced cytotoxicity. []
Future Directions
  • Expansion to Other Cancer Types: The potential of tazemetostat as a therapeutic agent in other cancer types where EZH2 plays a role, such as prostate cancer and multiple myeloma, warrants further investigation. [, ]
  • Targeting Other Epigenetic Mechanisms: Investigating the effects of tazemetostat in combination with inhibitors of other epigenetic regulators, such as HDAC inhibitors, may lead to the development of more effective epigenetic combination therapies. [, ]

EPZ-6438

Doxorubicin (DOX)

Relevance: Research investigated the potential for pharmacokinetic interactions between DOX and Tazemetostat when used in combination for DLBCL treatment []. This is crucial for understanding potential dosing adjustments and safety of the combination therapy.

Doxorubicinol (DOXol)

Relevance: Similar to DOX, the pharmacokinetic interaction of Tazemetostat with DOXol was assessed in combination treatment to rule out any significant impact of Tazemetostat on DOXol exposure [].

Cyclophosphamide (CP)

Relevance: As with DOX and DOXol, potential pharmacokinetic interactions between CP and Tazemetostat were investigated to ensure the safety and efficacy of the combination in DLBCL treatment [].

Midazolam

Relevance: A drug-drug interaction study used Midazolam to investigate Tazemetostat's effect on CYP3A-mediated metabolism []. Results indicated Tazemetostat acts as a weak inducer of CYP3A4, information crucial for clinicians when considering Tazemetostat alongside drugs metabolized by this enzyme.

Abiraterone

Relevance: Preclinical studies explored the potential synergistic effects of combining Tazemetostat with Abiraterone in prostate cancer models []. This was based on the rationale that EZH2 may play an oncogenic role in prostate cancer, even after treatment with androgen-targeted therapies like Abiraterone.

Enzalutamide

Relevance: Like Abiraterone, Enzalutamide's potential synergy with Tazemetostat was studied in preclinical models of prostate cancer []. These investigations aim to address the challenge of resistance to current prostate cancer treatments.

Zanubrutinib

Relevance: Research evaluated the combined effect of Tazemetostat and Zanubrutinib in preclinical models of mantle cell lymphoma, including those resistant to BTK inhibitors []. Findings suggested potential therapeutic benefit of the combination, especially in the context of BTK inhibitor resistance.

Ibrutinib

Relevance: Similar to Zanubrutinib, Ibrutinib was explored in combination with Tazemetostat in preclinical models of mantle cell lymphoma, particularly in the context of acquired resistance to BTK inhibitors []. The goal was to investigate the potential of overcoming BTK inhibitor resistance with this dual-treatment approach.

Lenalidomide

Relevance: The combination of Tazemetostat and Lenalidomide, often with Rituximab, has been studied in follicular lymphoma [, ]. Data suggests a potential synergy between these two agents, providing a rationale for their clinical investigation as a combination therapy.

Plumbagin (PLB)

Relevance: A pharmacokinetic study in rats investigated the potential for herb-drug interactions between Plumbagin and Tazemetostat []. Results indicated that Plumbagin could inhibit Tazemetostat metabolism, increasing its plasma exposure, which underscores the need for caution when co-administering these compounds.

Vorinostat

Relevance: In one study, Vorinostat served as the internal standard in a bioanalytical method developed for quantifying Tazemetostat in human plasma []. This highlights the analytical chemistry aspect of drug research, specifically the need for reliable methods to measure drug levels in biological samples.

Belinostat

Relevance: Preclinical research investigated the dual targeting of EZH2 and HDACs using Tazemetostat and Belinostat in GC-DLBCL []. Findings suggested this combination promotes immunogenicity and enhances tumor cell recognition by the immune system, potentially improving therapeutic outcomes.

EPZ011989

Relevance: EPZ011989 has been investigated in preclinical studies, including combination with ibrutinib, in mantle cell lymphoma models, demonstrating its role in exploring the therapeutic potential of EZH2 inhibition in this disease setting [].

Properties

CAS Number

1403254-99-8

Product Name

Tazemetostat

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Molecular Formula

C34H44N4O4

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)

InChI Key

NSQSAUGJQHDYNO-UHFFFAOYSA-N

SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ-6438; EPZ 6438; EPZ6438; E7438; E-7438; E 7438; Tazemetostat

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.